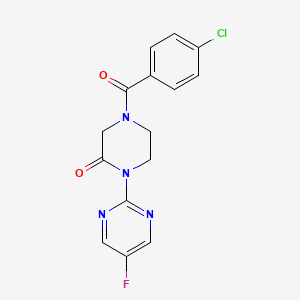
4-(4-Chlorobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CBPP and is a member of the piperazine family of compounds. CBPP has been found to have several advantages and limitations for lab experiments, making it a popular choice among researchers.
Mechanism of Action
The exact mechanism of action of CBPP is not well understood, but it is believed to act by inhibiting various enzymes and receptors in the body. CBPP has been shown to have a high affinity for the acetylcholinesterase enzyme, which is involved in the breakdown of acetylcholine in the body. By inhibiting this enzyme, CBPP can increase the levels of acetylcholine in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
CBPP has been shown to have several biochemical and physiological effects, including the inhibition of various enzymes and receptors in the body. The compound has been found to have potential as an antitumor agent, as it can induce apoptosis in cancer cells. CBPP has also been shown to have antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
CBPP has several advantages and limitations for lab experiments. One of the main advantages is its potential as a multi-target inhibitor, which can be useful in drug discovery. However, the compound also has several limitations, including its low solubility in water and its potential toxicity in high doses.
Future Directions
There are several future directions for the study of CBPP, including the development of new analogs with improved properties. The compound also has potential applications in the treatment of various diseases, including Alzheimer's disease and cancer. Further research is needed to fully understand the mechanism of action of CBPP and its potential applications in various fields.
Synthesis Methods
The synthesis of CBPP involves several steps, including the reaction of 4-chlorobenzoyl chloride with 2-amino-5-fluoropyrimidine, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
CBPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. The compound has been found to have several biological activities, including antitumor, antibacterial, and antifungal activities. CBPP has also been shown to have potential as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
properties
IUPAC Name |
4-(4-chlorobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O2/c16-11-3-1-10(2-4-11)14(23)20-5-6-21(13(22)9-20)15-18-7-12(17)8-19-15/h1-4,7-8H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYVJAKUHJSJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)Cl)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

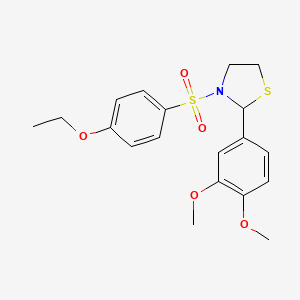

![3-{[(Tert-butoxy)carbonyl]amino}-3-cycloheptylpropanoic acid](/img/structure/B2940140.png)
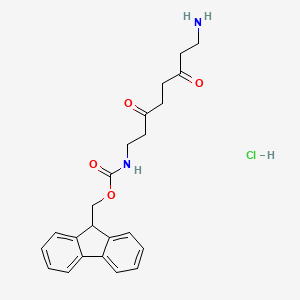

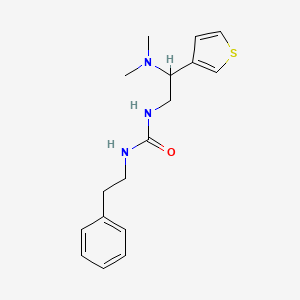
![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2940144.png)
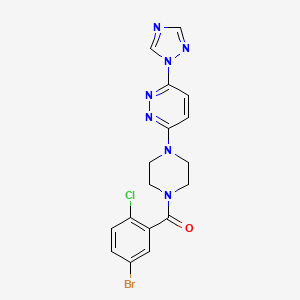
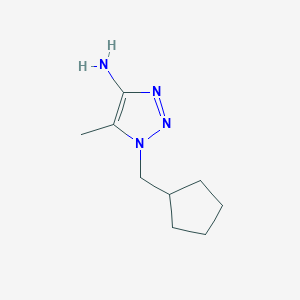
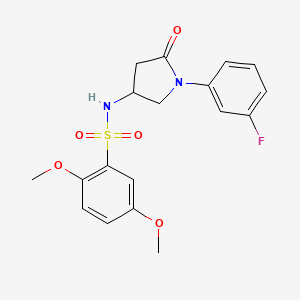

![2-[(2-Nitro-4-{[4-(2-pyrimidinyl)piperazino]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2940154.png)
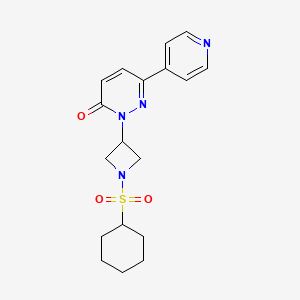
![2-amino-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2940156.png)